Cas no 2248411-95-0 (Tert-butyl 5-aminothiophene-3-carboxylate)

Tert-butyl 5-aminothiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
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- 2248411-95-0
- Tert-butyl 5-aminothiophene-3-carboxylate
- F94978
- EN300-6508787
-
- インチ: 1S/C9H13NO2S/c1-9(2,3)12-8(11)6-4-7(10)13-5-6/h4-5H,10H2,1-3H3
- InChIKey: CPOFOCWXAFZDFA-UHFFFAOYSA-N
- ほほえんだ: S1C(=CC(=C1)C(=O)OC(C)(C)C)N
計算された属性
- せいみつぶんしりょう: 199.06669983g/mol
- どういたいしつりょう: 199.06669983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 80.6Ų
Tert-butyl 5-aminothiophene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6508787-2.5g |
tert-butyl 5-aminothiophene-3-carboxylate |
2248411-95-0 | 95.0% | 2.5g |
$2660.0 | 2025-03-14 | |
Enamine | EN300-6508787-10.0g |
tert-butyl 5-aminothiophene-3-carboxylate |
2248411-95-0 | 95.0% | 10.0g |
$5837.0 | 2025-03-14 | |
Enamine | EN300-6508787-0.5g |
tert-butyl 5-aminothiophene-3-carboxylate |
2248411-95-0 | 95.0% | 0.5g |
$1302.0 | 2025-03-14 | |
Enamine | EN300-6508787-0.1g |
tert-butyl 5-aminothiophene-3-carboxylate |
2248411-95-0 | 95.0% | 0.1g |
$1195.0 | 2025-03-14 | |
Enamine | EN300-6508787-1.0g |
tert-butyl 5-aminothiophene-3-carboxylate |
2248411-95-0 | 95.0% | 1.0g |
$1357.0 | 2025-03-14 | |
Enamine | EN300-6508787-0.25g |
tert-butyl 5-aminothiophene-3-carboxylate |
2248411-95-0 | 95.0% | 0.25g |
$1249.0 | 2025-03-14 | |
Enamine | EN300-6508787-0.05g |
tert-butyl 5-aminothiophene-3-carboxylate |
2248411-95-0 | 95.0% | 0.05g |
$1140.0 | 2025-03-14 | |
Enamine | EN300-6508787-5.0g |
tert-butyl 5-aminothiophene-3-carboxylate |
2248411-95-0 | 95.0% | 5.0g |
$3935.0 | 2025-03-14 |
Tert-butyl 5-aminothiophene-3-carboxylate 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
Tert-butyl 5-aminothiophene-3-carboxylateに関する追加情報
Comprehensive Overview of Tert-butyl 5-aminothiophene-3-carboxylate (CAS No. 2248411-95-0): Properties, Applications, and Industry Insights
Tert-butyl 5-aminothiophene-3-carboxylate (CAS No. 2248411-95-0) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique thiophene-based scaffold. This heterocyclic derivative combines a carboxylate ester group with an amine functionality, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular structure, C9H13NO2S, features a tert-butyl ester moiety, which enhances solubility and stability—a critical factor in drug design.
Recent studies highlight the growing demand for thiophene derivatives in medicinal chemistry, particularly for targeting kinase inhibitors and GPCR modulators. Researchers are exploring Tert-butyl 5-aminothiophene-3-carboxylate as a precursor for small-molecule APIs (Active Pharmaceutical Ingredients), aligning with trends in personalized medicine and orphan drug development. Its CAS No. 2248411-95-0 is frequently queried in patent databases, reflecting industrial interest in proprietary synthesis routes.
From a synthetic perspective, this compound’s 5-amino group allows for selective functionalization, enabling cross-coupling reactions like Buchwald-Hartwig amination or Pd-catalyzed transformations. Such reactivity is pivotal for constructing N-heterocycles, a class of compounds dominating 40% of FDA-approved drugs. Laboratories optimizing green chemistry protocols also prioritize Tert-butyl 5-aminothiophene-3-carboxylate due to its compatibility with microwave-assisted and flow chemistry techniques.
In agrochemical applications, the thiophene core of CAS 2248411-95-0 demonstrates efficacy in developing crop protection agents. Its structural motifs mimic natural allelochemicals, offering eco-friendly alternatives to traditional pesticides. This aligns with global shifts toward sustainable agriculture, a topic generating over 1.2 million monthly searches on Google.
Analytical characterization of Tert-butyl 5-aminothiophene-3-carboxylate typically involves HPLC, NMR, and mass spectrometry to ensure purity—a critical parameter for regulatory compliance. The compound’s logP (~2.1) and hydrogen bond donor/acceptor profile further underscore its drug-likeness, per Lipinski’s Rule of Five.
Supply chain dynamics reveal that CAS No. 2248411-95-0 is predominantly sourced from CDMOs (Contract Development and Manufacturing Organizations) in Asia, with purity grades ranging from 95% to 99%. Pricing trends correlate with API market fluctuations, emphasizing its strategic value. For researchers, FAQs often center on storage conditions (recommended: 2–8°C under inert gas) and scalability of synthetic protocols.
Future directions include exploring Tert-butyl 5-aminothiophene-3-carboxylate in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, addressing unmet needs in oncology and immunology. Its QSAR (Quantitative Structure-Activity Relationship) potential remains under investigation, with computational models predicting high bioisosteric utility.
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